N-methyl-3-pyrrolidin-1-ylbutan-1-amine
Description
Systematic Nomenclature and Structural Classification of N-methyl-3-pyrrolidin-1-ylbutan-1-amine
The formal naming and classification of an organic compound are essential for unambiguously defining its chemical structure and predicting its basic chemical behavior.
The name "this compound" is derived according to the International Union of Pure and Applied Chemistry (IUPAC) nomenclature rules. It describes a butane (B89635) chain as the principal backbone of the molecule.
The name can be deconstructed as follows:
Butan-1-amine : This indicates a four-carbon alkane chain (butane) where an amine group (-NH₂) is attached to the first carbon. This forms the parent structure.
3-pyrrolidin-1-yl : This specifies that a pyrrolidine (B122466) ring is attached to the third carbon of the butane chain. The "-1-yl" suffix indicates that the attachment is via the nitrogen atom (position 1) of the pyrrolidine ring.
N-methyl : This prefix indicates that a methyl group (-CH₃) is substituted on the nitrogen atom of the parent amine group (the butan-1-amine).
| Component | Significance |
|---|---|
| Butan-1-amine | Parent structure with a four-carbon chain and a primary amine at position 1. |
| 3-pyrrolidin-1-yl | A pyrrolidine ring is attached via its nitrogen atom to the third carbon of the butane chain. |
| N-methyl | A methyl group is attached to the nitrogen of the butan-1-amine, making it a secondary amine. |
This compound can be classified based on its functional groups and structural features:
Secondary Amine : The nitrogen atom of the butan-1-amine moiety is bonded to two carbon atoms (one in the butyl chain and one in the methyl group) and one hydrogen atom, classifying it as a secondary amine.
Tertiary Amine : The nitrogen atom within the pyrrolidine ring is bonded to three carbon atoms (two within the ring and one in the butyl chain), classifying it as a tertiary amine.
Diamine : As the molecule contains two separate amine functional groups, it is classified as a diamine.
Pyrrolidine Derivative : The molecule contains a pyrrolidine ring, which is a five-membered, saturated nitrogen-containing heterocycle, also known as tetrahydropyrrole. researchgate.netchemicalbook.com This structural feature is a cornerstone of its classification. chemicalbook.comontosight.ai
Significance of N-methylated Amine and Pyrrolidine Structural Motifs in Contemporary Organic Synthesis
The two key structural motifs in this compound are widely utilized in modern organic chemistry due to their unique properties and reactivity.
The N-methylated amine motif is a crucial component in a vast array of valuable compounds, including pharmaceuticals, agrochemicals, dyes, and other materials. rsc.orgresearchgate.net The presence of an N-methyl group can significantly alter a molecule's properties; for instance, in drug candidates, it may enhance biological activity by modifying solubility, metabolic stability, and conformational flexibility. rsc.org The selective synthesis of N-monomethylated amines is an important and challenging area in synthetic chemistry, with various methods developed using methylating agents like methanol, formaldehyde (B43269), and dimethyl carbonate. rsc.orgresearchgate.netnih.gov
The pyrrolidine ring is one of the most prevalent heterocyclic scaffolds in medicinal chemistry and natural products. mdpi.comfrontiersin.org It is a core component of numerous alkaloids (like nicotine (B1678760) and hygrine), amino acids (proline), and FDA-approved drugs. researchgate.netmdpi.comnih.gov The significance of the pyrrolidine ring stems from several factors:
Structural Complexity : Its non-planar, three-dimensional structure allows for the creation of molecules with well-defined stereochemistry, which is crucial for selective interaction with biological targets. nih.govresearchgate.net
Synthetic Versatility : The pyrrolidine scaffold can be readily synthesized and functionalized, often starting from chiral precursors like proline, to create a diverse library of compounds. mdpi.comnih.gov
Pharmacological Relevance : It is considered a "privileged scaffold" in drug design, appearing in drugs for a wide range of diseases. frontiersin.orgnih.gov
| Structural Motif | Significance in Organic Synthesis | Key Applications |
|---|---|---|
| N-Methylated Amine | Can enhance biological activity, solubility, and metabolic stability. rsc.org A key building block for complex molecules. researchgate.net | Pharmaceuticals, agrochemicals, dyes, materials science. rsc.org |
| Pyrrolidine Ring | Provides a 3D scaffold with defined stereochemistry. nih.gov A versatile building block found in many natural products. mdpi.com | Drug discovery, organocatalysis, asymmetric synthesis. researchgate.netnih.gov |
Overview of Academic Research Trends for Pyrrolidine-Containing Amine Compounds
Academic research involving compounds that contain pyrrolidine rings continues to be a vibrant and productive field. The focus is often on the synthesis of novel derivatives and the evaluation of their biological activities.
Key research trends include:
Stereoselective Synthesis : A major area of focus is the development of new methods for the stereoselective synthesis of substituted pyrrolidines. mdpi.com This is critical because the biological activity of these compounds is often dependent on their specific stereoisomerism. nih.govresearchgate.net Many syntheses utilize readily available chiral starting materials like proline and 4-hydroxyproline. mdpi.comnih.gov
Green Chemistry Approaches : There is growing interest in making the synthesis of pyrrolidines more environmentally friendly. ontosight.ai This includes the use of microwave-assisted organic synthesis (MAOS) to increase efficiency and the exploration of biocatalysts to reduce the need for harsh chemicals. ontosight.ainih.gov
Drug Discovery and Development : Researchers are actively designing and synthesizing pyrrolidine derivatives to target a wide array of diseases. frontiersin.org These compounds have been investigated for antimicrobial, antiviral, anticancer, anti-inflammatory, and antidiabetic activities, among others. frontiersin.orgnih.gov The pyrrolidine scaffold is frequently found in newly approved drugs. researchgate.netfrontiersin.org
Catalysis : Pyrrolidine derivatives, particularly those derived from proline, are widely used as organocatalysts in asymmetric synthesis. nih.gov Their rigid, chiral structure allows for the effective control of stereochemistry in chemical reactions.
The pyrrolidine nucleus is a component of many successful drugs, highlighting its importance in pharmaceutical research.
| Drug Example | Therapeutic Use |
|---|---|
| Captopril | Antihypertensive (ACE inhibitor) mdpi.com |
| Anisomycin | Antibiotic and research tool mdpi.com |
| Sulpiride | Antipsychotic mdpi.com |
| Avanafil | Erectile dysfunction treatment mdpi.com |
Structure
3D Structure
Properties
IUPAC Name |
N-methyl-3-pyrrolidin-1-ylbutan-1-amine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H20N2/c1-9(5-6-10-2)11-7-3-4-8-11/h9-10H,3-8H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OXVWEKVYYQQSFI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCNC)N1CCCC1 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H20N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
156.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Advanced Synthetic Strategies for N Methyl 3 Pyrrolidin 1 Ylbutan 1 Amine and Structural Analogs
Retrosynthetic Analysis and Strategic Disconnections for N-methyl-3-pyrrolidin-1-ylbutan-1-amine
Retrosynthetic analysis is a cornerstone of modern organic synthesis, providing a logical framework for deconstructing a target molecule into simpler, commercially available starting materials. For this compound, several strategic disconnections can be proposed to guide the development of viable synthetic routes.
The primary disconnection points in the target molecule are the carbon-nitrogen bonds, which represent key bond-forming reactions in the forward synthesis.
Disconnection of the N-Methyl Bond: The most straightforward disconnection is the bond between the methyl group and the primary amine nitrogen (C-N bond). This approach simplifies the target to the precursor 3-pyrrolidin-1-ylbutan-1-amine . The forward reaction would involve a selective N-methylation of the primary amine.
Disconnection of the Pyrrolidine-Butane Bond: A second strategic cut can be made at the C-N bond connecting the pyrrolidine (B122466) ring to the butane (B89635) backbone. This disconnection leads to two key synthons: pyrrolidine and a functionalized four-carbon chain, such as 3-halobutan-1-amine or a related electrophile. The corresponding forward synthesis would involve an N-alkylation of pyrrolidine.
Disconnection of the Primary Amine: Another retrosynthetic step involves the conversion of the primary amino group on the butane chain to a precursor functionality. This leads to intermediates like a nitrile , azide , or oxime , which can be reduced to the amine in the forward synthesis. For instance, disconnecting the C-N bond of the primary amine suggests a precursor like 4-pyrrolidin-1-ylpentanenitrile .
Disconnection of the Carbon Skeleton: Further deconstruction of the butane skeleton itself can be envisioned. For example, a disconnection adjacent to the pyrrolidine-substituted carbon suggests a Michael addition strategy. This would involve pyrrolidine and an α,β-unsaturated ketone or ester, such as methyl vinyl ketone , followed by transformations to introduce the primary amine.
These disconnections illuminate multiple convergent and linear pathways to the target molecule, each with distinct advantages and challenges related to starting material availability, reaction efficiency, and stereochemical control.
Development of Targeted Synthetic Routes to this compound
Based on the retrosynthetic analysis, several targeted synthetic routes can be developed. These routes are logically constructed by considering the sequential formation of the key structural components of the molecule.
Construction of the Butane Carbon Skeleton and Amine Functionality
The synthesis of the functionalized butane chain is a critical initial phase. One common approach is the reductive amination of a carbonyl compound. For example, butyraldehyde (B50154) can be converted to butan-1-amine through reaction with ammonia (B1221849) followed by reduction. researchgate.netnih.gov To install functionality at the 3-position for subsequent pyrrolidine attachment, a starting material like 3-oxobutanal or a protected derivative would be required.
Alternatively, the amine functionality can be introduced via the reduction of other nitrogen-containing groups. The reaction of an alkyl halide with sodium azide, followed by reduction, provides a reliable route to primary amines. utexas.edu Similarly, the reduction of a nitrile group with reagents like lithium aluminum hydride also yields a primary amine while extending the carbon chain by one carbon. utexas.edu
Introduction and Functionalization of the Pyrrolidine Ring
The pyrrolidine ring is a common heterocyclic motif found in numerous natural products and pharmaceuticals. mdpi.com Its introduction into a molecule can be achieved through various N-alkylation strategies.
A primary method involves the nucleophilic substitution reaction between pyrrolidine and a suitable electrophile. For instance, a protected 3-halobutan-1-amine can be reacted with pyrrolidine to form the crucial C-N bond. The choice of protecting group for the primary amine is critical to prevent self-condensation and other side reactions.
Another powerful technique is the intramolecular cyclization of an acyclic precursor. osaka-u.ac.jporganic-chemistry.org While not directly applicable for attaching a pre-formed pyrrolidine, the principles of ring formation, such as intramolecular amination of unsaturated carbon-carbon bonds, highlight the diverse methods available for constructing such heterocyclic systems. osaka-u.ac.jp In the context of this compound, a more direct route is the reductive amination of a 3-ketone precursor with pyrrolidine. This involves reacting a compound like 1-aminobutan-3-one (or a protected version) with pyrrolidine in the presence of a reducing agent to form the desired linkage.
Recent advances also include photo-promoted ring contraction of pyridines to afford pyrrolidine derivatives, offering novel pathways to functionalized pyrrolidine synthons that could be adapted for complex syntheses. nih.gov
N-Methylation Methodologies for Secondary Amine Synthesis
The final step in many proposed syntheses is the methylation of the primary amine to a secondary amine. Several methodologies exist for this transformation, ranging from classical reactions to modern catalytic approaches.
Eschweiler-Clarke Reaction: This classic method utilizes a mixture of formaldehyde (B43269) and formic acid to achieve exhaustive methylation of primary or secondary amines. google.com It is a robust, one-pot procedure that avoids the use of alkyl halides.
Reductive Amination: A widely used modern alternative is reductive amination, which involves the reaction of the amine with formaldehyde to form an intermediate imine (or aminal), which is then reduced in situ. wikipedia.org Common reducing agents include sodium borohydride, sodium cyanobohydride, and sodium triacetoxyborohydride. organic-chemistry.org This method is often high-yielding and proceeds under mild conditions. Mechanochemical, solvent-free versions of this reaction have also been developed using ball milling. researchgate.net
Metal-Catalyzed Methylation: Green and efficient catalytic methods have gained prominence. These often use more environmentally benign C1 sources like dimethyl carbonate, paraformaldehyde, or even carbon dioxide in the presence of a suitable catalyst and reducing agent (e.g., hydrosilanes). rsc.orgacs.org Iron, copper, and other transition metals have been shown to effectively catalyze these N-methylation reactions. rsc.orgacs.org
| Methodology | Reagents | Typical Conditions | Advantages | Disadvantages |
|---|---|---|---|---|
| Eschweiler-Clarke | Formaldehyde, Formic Acid | Heating (50-110 °C) | High yield, no alkyl halides, simple procedure. google.com | Requires stoichiometric reagents, high temperatures. |
| Reductive Amination | Formaldehyde, Reducing Agent (e.g., NaBH(OAc)₃, NaBH₄) | Room temperature, various solvents | Mild conditions, high chemoselectivity, broad substrate scope. wikipedia.orgorganic-chemistry.org | Requires stoichiometric hydride reductants. |
| Catalytic Methylation | Paraformaldehyde or Dimethyl Carbonate, Hydrosilane, Metal Catalyst (e.g., Cu, Fe) | Mild to moderate heating | Uses greener C1 sources, catalytic amounts of metal, high atom economy. rsc.orgacs.org | May require inert atmosphere, catalyst cost/sensitivity. |
Asymmetric Synthesis and Chiral Resolution Approaches for Stereoisomers of this compound
The presence of a stereocenter at the C3 position of the butane chain means that this compound exists as a pair of enantiomers. The synthesis of enantiomerically pure forms is often crucial for biological applications and requires specialized asymmetric strategies.
Asymmetric Synthesis aims to directly produce a single enantiomer. This can be achieved through several approaches:
Chiral Pool Synthesis: Starting from a readily available, enantiopure natural product that already contains the required stereocenter.
Chiral Auxiliaries: A chiral auxiliary is temporarily attached to an achiral precursor, directing a subsequent reaction to occur stereoselectively. The auxiliary is then removed to yield the enantiopure product.
Asymmetric Catalysis: A small amount of a chiral catalyst is used to control the stereochemical outcome of a reaction. For example, an asymmetric intramolecular aza-Michael reaction could be used to construct a chiral pyrrolidine precursor. whiterose.ac.uk Similarly, the asymmetric hydrogenation of a C=C or C=N double bond in a precursor molecule can establish the desired stereocenter with high enantioselectivity.
Chiral Resolution involves the separation of a racemic mixture of enantiomers.
Diastereomeric Salt Formation: This is a classical method where the racemic amine is reacted with an enantiopure chiral acid (a resolving agent) to form a pair of diastereomeric salts. rsc.org These salts have different physical properties, such as solubility, allowing them to be separated by fractional crystallization. The desired enantiomer of the amine is then recovered by treating the separated salt with a base.
Enzymatic Resolution: Enzymes can exhibit high stereoselectivity, catalyzing a reaction on only one enantiomer of a racemic mixture. mdpi.com This leaves the unreacted enantiomer in high enantiomeric purity.
Chiral Chromatography: The racemic mixture is passed through a chromatography column containing a chiral stationary phase. The two enantiomers interact differently with the stationary phase, leading to their separation.
| Resolving Agent Class | Examples | Principle of Separation |
|---|---|---|
| Chiral Carboxylic Acids | Tartaric acid, Mandelic acid, Camphorsulfonic acid | Formation of diastereomeric salts with differing solubilities. rsc.org |
| Enzymes | Lipases, Proteases | Selective enzymatic transformation (e.g., hydrolysis, acylation) of one enantiomer. mdpi.com |
| Chiral Stationary Phases | Cellulose or amylose (B160209) derivatives, Pirkle-type phases | Differential interaction/adsorption of enantiomers during chromatography. |
Optimization of Reaction Conditions and Process Efficiency in this compound Synthesis
To transition a synthetic route from a laboratory curiosity to a practical process, rigorous optimization of reaction conditions is essential. The goal is to maximize yield, purity, and throughput while minimizing cost, waste, and operational complexity.
Key parameters that require careful optimization include:
Catalyst: For catalytic steps, screening different catalysts and ligands is crucial to find the optimal balance of reactivity and selectivity. For instance, in a one-pot synthesis of N-methylpyrrolidine from 1,4-butanediol (B3395766) and methylamine, a Cu- and Ni-modified ZSM-5 catalyst was found to be highly efficient. rsc.org
Solvent: The choice of solvent can significantly impact reaction rates, selectivity, and solubility of reagents and intermediates.
Temperature: Reaction temperature affects reaction kinetics. An optimal temperature must be found that promotes the desired reaction at a reasonable rate without causing significant decomposition or side-product formation.
Concentration: The concentration of reactants can influence reaction order and rate. High concentrations may increase throughput but can also lead to issues with heat transfer or side reactions.
Stoichiometry: Adjusting the ratio of reactants and reagents is critical. For example, optimizing the equivalents of an oxidant and reductant in a one-pot hydroamination sequence was shown to be vital for achieving high yields. researchgate.net
| Parameter | Potential Effect | Optimization Goal |
|---|---|---|
| Temperature | Affects reaction rate and selectivity; can cause decomposition. | Maximize rate of desired reaction while minimizing side products. |
| Solvent | Impacts solubility, reaction rate, and work-up procedure. | Ensure reagent solubility and promote optimal reaction kinetics. |
| Catalyst Loading | Influences reaction rate and cost. | Use the minimum amount of catalyst to achieve a high conversion rate in a reasonable time. |
| Reagent Stoichiometry | Can control selectivity and drive reactions to completion. | Use optimal molar ratios to maximize yield and minimize unreacted starting materials. researchgate.net |
Methodologies for Isolation and Purification of this compound
The isolation and purification of the target compound, this compound, from a crude reaction mixture are critical steps to ensure high purity of the final product. The selection of an appropriate purification strategy depends on the physical and chemical properties of the compound and the nature of the impurities present. Common methodologies for the purification of structurally similar amines include distillation, crystallization, and various forms of chromatography.
Distillation Techniques
Distillation is a widely employed method for the purification of liquid compounds with sufficient volatility and thermal stability. For amines, this can be performed under atmospheric or reduced pressure.
Atmospheric Distillation: This method is suitable for compounds that boil at temperatures below their decomposition point at atmospheric pressure. For N-methylpyrrolidine, a structurally related compound, distillation has been shown to be an effective purification method, with fractions collected at specific boiling ranges. google.com
Vacuum Distillation: For higher boiling point amines or those susceptible to degradation at elevated temperatures, distillation under reduced pressure is the preferred method. This technique lowers the boiling point of the compound, allowing for distillation at a lower temperature. In the synthesis of N-methyl-1-naphthalenemethanamine, purification of the final product involves distillation after extraction. google.com Similarly, the purification of 1-methyl-3-pyrrolidinol (B22934) is achieved through reduced pressure rectification. google.com
| Distillation Parameter | N-methylpyrrolidine google.com | 1-methyl-3-pyrrolidinol google.com |
| Distillation Type | Atmospheric & Reduced Pressure | Reduced Pressure Rectification |
| Collected Fraction (°C) | 81-83 (Atmospheric) | 60-64 |
| Purity Achieved (%) | 99.2 (Gas Chromatography) | 99.3 (HPLC) |
This table presents data for related compounds to illustrate the utility of distillation for purification.
Crystallization Methods
Crystallization is a powerful technique for the purification of solid compounds or those that can be converted into a stable crystalline salt. This method relies on the differences in solubility between the desired compound and impurities in a given solvent system.
Direct Crystallization: If the synthesized this compound is a solid at room temperature, it can be purified by recrystallization from a suitable solvent. The choice of solvent is critical; the compound should be sparingly soluble at low temperatures and highly soluble at elevated temperatures.
Salt Formation and Crystallization: A common strategy for the purification of amines is to convert them into a salt, such as a hydrochloride or hydrobromide, which often presents as a crystalline solid that is readily purified by recrystallization. The purified salt can then be neutralized to regenerate the free amine. In the preparation of N-methylpyrrolidine, the hydrochloride salt is formed and subsequently neutralized to yield the purified product. google.com Similarly, a solid intermediate is purified by crystallization in the synthesis of 1-methyl-3-pyrrolidinol. google.com
| Crystallization Step | Solvent System | Outcome |
| Intermediate Purification google.com | Toluene, Propanol, n-heptane | Isolation of a solid intermediate, reducing impurities for the next step. |
| Salt Formation google.com | Hydrochloric Acid | Formation of N-methylpyrrolidine hydrochloride for purification. |
This table provides examples of crystallization strategies used for related compounds.
Chromatographic Separation
Chromatographic techniques are employed for the purification of compounds based on their differential distribution between a stationary phase and a mobile phase.
Flash Column Chromatography: This is a common and efficient method for the purification of small to medium quantities of a compound. The crude product is loaded onto a column packed with a stationary phase (e.g., silica (B1680970) gel), and a solvent or mixture of solvents (the mobile phase) is passed through the column. The components of the mixture separate based on their affinity for the stationary phase. In the synthesis of novel pyrazole (B372694) derivatives, flash column chromatography was used to purify the final products. nih.gov
Preparative High-Performance Liquid Chromatography (HPLC): For achieving very high purity, preparative HPLC can be utilized. This technique offers higher resolution than standard column chromatography. Analysis of N-methyl-2-pyrrolidone (NMP) purity was conducted using HPLC, demonstrating its utility in separating components in a mixture. ijcea.org
| Chromatography Technique | Stationary Phase | Mobile Phase (Eluent) | Application Example |
| Flash Column Chromatography nih.gov | Silica Gel (SiO₂) | Acetone/n-hexane | Purification of pyrazole derivatives. |
| High-Performance Liquid Chromatography (HPLC) ijcea.org | Not specified | Not specified | Purity analysis of N-methyl-2-pyrrolidone. |
This table illustrates the application of chromatographic methods for the purification and analysis of related compounds.
Exploration of Chemical Reactivity and Mechanistic Pathways of N Methyl 3 Pyrrolidin 1 Ylbutan 1 Amine
Fundamental Reactivity of the Secondary Amine Functionality in N-methyl-3-pyrrolidin-1-ylbutan-1-amine
The presence of a lone pair of electrons on the nitrogen atom of the secondary amine group makes it both basic and nucleophilic. libretexts.orgbyjus.com This reactivity is a cornerstone of its chemical behavior.
Basicity : Like other dialkyl amines, the secondary amine in this compound is basic and will react with acids to form the corresponding ammonium (B1175870) salts. byjus.com These salts are typically water-soluble, a property that can be used for separation from non-basic organic compounds. byjus.com The basicity is influenced by the electronic properties of the attached alkyl groups, which are electron-donating and enhance basicity compared to ammonia (B1221849). quora.comnumberanalytics.com
Nucleophilicity : The lone pair of electrons allows the secondary amine to act as a potent nucleophile, attacking electron-deficient centers. libretexts.org This leads to several characteristic reactions:
N-Alkylation : The amine can react with alkyl halides in a nucleophilic substitution (SN2) reaction to form a tertiary amine. libretexts.org However, this reaction can be difficult to control, as the newly formed tertiary amine product is also nucleophilic and can react further with the alkyl halide to produce a quaternary ammonium salt. libretexts.org
N-Acylation : A more controlled and high-yielding reaction involves acylation. libretexts.org The secondary amine is expected to react readily with acyl chlorides or acid anhydrides to form a stable tertiary amide. libretexts.orgunizin.org This reaction is typically carried out in the presence of a non-nucleophilic base to neutralize the acidic byproduct (e.g., HCl). libretexts.org Unlike alkylation, over-acylation does not occur because the lone pair on the resulting amide nitrogen is delocalized by resonance with the carbonyl group, rendering it significantly less nucleophilic than the starting amine. libretexts.org
Reactions Involving the Pyrrolidine (B122466) Heterocyclic Moiety
Basicity and Nucleophilicity : The tertiary amine within the pyrrolidine ring is also basic and nucleophilic. wikipedia.org It can be protonated by acids and can react with electrophiles. For instance, reaction with an alkyl halide would lead to the formation of a quaternary ammonium salt. chemicalbook.com The compact, cyclic structure of pyrrolidine can sometimes enhance its nucleophilicity relative to acyclic secondary amines. wikipedia.org
Oxidative C-H Functionalization : A key reaction pathway for tertiary cyclic amines is the oxidation of the C-H bond alpha to the nitrogen atom. acs.orgchemrxiv.org This transformation is of significant interest as it allows for the direct functionalization of an otherwise unreactive C(sp³)–H bond. This typically proceeds via the formation of an iminium ion intermediate, which can then be trapped by nucleophiles or undergo further oxidation. acs.orgnih.gov In the context of this compound, this would involve the C-H bonds at the 2- and 5-positions of the pyrrolidine ring.
Ring-Opening Reactions : While the five-membered pyrrolidine ring is relatively stable and unstrained, ring-opening reactions via C-N bond cleavage can be achieved under specific conditions, often mediated by transition metals or photoredox catalysis. nih.gov These deconstructive functionalization methods represent advanced strategies for skeletal remodeling of cyclic amines. nih.gov
Advanced Oxidation and Reduction Processes of this compound and Related Amines
The oxidation of amines is a fundamental transformation that can lead to a variety of valuable nitrogen-containing compounds. acs.org Both the secondary and tertiary amine centers in this compound are susceptible to oxidation, with the reaction outcome depending heavily on the catalyst and reaction conditions.
Catalytic aerobic oxidation offers a sustainable method for amine functionalization. acs.org For this compound, oxidation would likely target the C-H bonds adjacent to the tertiary nitrogen of the pyrrolidine ring.
Lactam Formation : A common outcome for the oxidation of N-alkyl cyclic amines is the formation of a lactam (a cyclic amide). thieme-connect.com By analogy with gold-catalyzed aerobic oxidation of other cyclic secondary amines, this compound would be expected to oxidize at the α-position of the pyrrolidine ring to yield the corresponding N-substituted 2-pyrrolidinone (B116388) derivative. thieme-connect.com Various catalytic systems based on iron, ruthenium, and gold have been shown to be effective for this type of transformation. acs.orgthieme-connect.comchemrxiv.org
N-Dealkylation : Oxidation can also occur at the secondary amine, leading to cleavage of the N-methyl or N-butylpyrrolidinyl group. Oxidative N-dealkylation is a well-known process in both synthetic chemistry and drug metabolism. mdpi.comnih.gov The reaction typically proceeds through an iminium ion intermediate that is subsequently hydrolyzed to yield a secondary amine and a carbonyl compound (formaldehyde or the corresponding aldehyde from the butanyl chain). mdpi.com
The table below summarizes expected oxidation products based on reactions of analogous amines.
| Reaction Type | Expected Major Product(s) | Catalyst/Reagent Example |
| α-C-H Oxidation | N-(1-methyl-3-pyrrolidin-1-ylpropyl)-5-oxopyrrolidine-1-carboxamide | Au/Al₂O₃, O₂ |
| N-Dealkylation (methyl) | 3-(Pyrrolidin-1-yl)butan-1-amine | Mn complexes / Peroxides |
| N-Dealkylation (butyl) | N-methylamine | Fe complexes / Peroxy esters chemrxiv.org |
| N-Oxidation | This compound N-oxide | H₂O₂ or peroxy acids libretexts.org |
This is an interactive data table. The information is based on documented reactions of similar amine structures.
The selectivity of amine oxidation is a significant challenge, as multiple reactive sites exist within the molecule. Several factors influence whether oxidation occurs at the α-C-H position, leading to amides, or results in N-dealkylation or N-oxidation.
Catalyst and Oxidant Choice : The choice of catalyst and oxidant is paramount in directing the reaction pathway. Iron-based catalysts with peroxy esters have been shown to favor α-C-H oxidation to yield amides or dealkylated products. chemrxiv.org In contrast, reagents like hydrogen peroxide tend to produce N-oxides, especially with tertiary amines. libretexts.org
Reaction Mechanism : The underlying mechanism dictates the product distribution. Radical-based pathways, which may be initiated by certain oxidants, can lead to a mixture of products. dtic.mil In contrast, mechanisms involving hydride transfer to an oxoammonium catalyst or β-hydride elimination at a metal center can offer greater selectivity. chemrxiv.orgacs.org
Potential Byproducts : Besides the major products, several byproducts can form. Incomplete oxidation can lead to enamines. researchgate.net The hydrolysis of imine or iminium ion intermediates is a critical step; if these intermediates react with other species present, different byproducts can arise. researchgate.net For example, an intermediate imine could react with a starting amine molecule to form an aminal, which could then undergo further oxidation. acs.org
Studies on Amine-Catalyzed Organic Transformations Involving this compound
While there are no specific reports on the use of this compound as an organocatalyst, its structure, containing a secondary amine, suggests potential utility in this field. Aminocatalysis is a powerful tool in organic synthesis that utilizes small organic molecules to catalyze reactions. nih.gov
Enamine and Iminium Catalysis : Secondary amines are classic catalysts for activating aldehydes and ketones. nih.gov The reaction of the secondary amine with a carbonyl compound forms a nucleophilic enamine intermediate or an electrophilic iminium ion intermediate. nih.govacs.org
Enamine Catalysis : The enamine intermediate can react with various electrophiles in reactions such as α-alkylation or Michael additions. nih.gov
Iminium Catalysis : The iminium ion can react with nucleophiles, a strategy often employed in conjugate additions or cycloadditions. acs.org
Hypothetical Application : It is plausible that the secondary amine of this compound could participate in such catalytic cycles. The bulky N-substituent (the 3-pyrrolidin-1-ylbutan group) would create a specific steric environment around the catalytic center, which could influence the stereoselectivity of the catalyzed reaction. Theoretical studies on similar systems show that the transition states in these reactions are highly organized, often involving hydrogen bonding to control stereochemistry. nih.gov
Detailed Mechanistic Investigations and Characterization of Reaction Intermediates
Understanding the reaction mechanisms and the transient species involved is crucial for controlling the reactivity of this compound, particularly in oxidation reactions.
Initial Step of Oxidation : The oxidation of amines typically begins with the removal of a single electron from the nitrogen's lone pair to form a radical cation. mdpi.com Alternatively, a formal hydride abstraction from the α-C-H bond can occur, particularly with certain catalysts like oxoammonium salts. chemrxiv.org For metal-catalyzed aerobic oxidations, the mechanism can involve coordination of the amine to the metal center, followed by steps like β-hydride elimination. acs.org
Formation of Key Intermediates : Following the initial step, several key intermediates can be formed that dictate the final product.
Iminium Ion : The radical cation can deprotonate at the α-carbon to give an α-amino radical, which is then oxidized to a highly reactive iminium ion. chemrxiv.org This electrophilic intermediate is central to many amine oxidation reactions. Its subsequent hydrolysis leads to C-N bond cleavage (dealkylation). mdpi.com
α-Hydroxyamine : The iminium ion can be trapped by water to form an α-hydroxyamine (also known as a hemiaminal). dtic.mil This species is often unstable and can eliminate a molecule of amine to yield a carbonyl compound, completing the dealkylation process.
Enamine : If a proton is lost from the β-carbon of the iminium ion, an enamine can be formed. dtic.mil Enamines are also potential byproducts in the oxidation of tertiary amines. dtic.mil
The table below outlines the plausible mechanistic steps and intermediates in the oxidation of the pyrrolidine moiety.
| Mechanistic Step | Intermediate Species | Description |
| 1. Initial Oxidation | Amine Radical Cation | A single electron is transferred from the tertiary nitrogen to the oxidant or catalyst. |
| 2. α-C-H Abstraction | α-Amino Radical | A hydrogen atom is abstracted from the carbon adjacent to the nitrogen, forming a carbon-centered radical. |
| 3. Second Oxidation | Iminium Ion | The α-amino radical is oxidized to form an electrophilic iminium ion. |
| 4. Nucleophilic Attack | α-Hydroxyamine | Water attacks the iminium ion, forming a hemiaminal intermediate. |
| 5. Ring Opening/Cleavage | Amino-aldehyde | The hemiaminal collapses, breaking the C-N bond and leading to an aldehyde. |
| 6. Further Oxidation | Lactam | The hemiaminal is further oxidized within the ring structure to form a stable cyclic amide. |
This is an interactive data table describing a generalized pathway for cyclic amine oxidation.
Stereochemical Control and Regioselectivity in Chemical Transformations of this compound
The presence of chiral centers in this compound necessitates careful consideration of stereochemical control in its chemical transformations. The pyrrolidine ring and the substituted butan-1-amine chain provide a scaffold where facial selectivity and diastereoselectivity become paramount. Research into the synthesis of closely related analogs, such as N-methyl-N-[(1S)-1-[(3R)-pyrrolidin-3-yl]ethyl]amine, offers significant insights into achieving high levels of stereocontrol.
A key strategy for establishing the desired stereochemistry involves a stereoselective synthetic process. For instance, a practical and efficient synthesis of a similar compound was achieved through a sequence involving an asymmetric Michael addition. This reaction sets a crucial stereocenter which then directs the stereochemical outcome of subsequent transformations. Following this, a stereoselective alkylation is employed to further elaborate the molecule, demonstrating that the inherent chirality of the starting materials or intermediates can effectively control the formation of new stereocenters. nih.gov
The regioselectivity of reactions involving this compound is primarily dictated by the differential reactivity of the two nitrogen atoms: the secondary amine within the pyrrolidine ring and the secondary methylamino group on the side chain. The pyrrolidine nitrogen, being part of a cyclic system, may exhibit different steric and electronic properties compared to the acyclic secondary amine.
In transformations such as N-alkylation, the relative nucleophilicity of the two amine groups will determine the site of reaction. Generally, the less sterically hindered and more basic nitrogen will be preferentially alkylated. However, the specific reaction conditions, including the nature of the electrophile, the solvent, and the presence of any directing groups on the molecule, can be modulated to favor alkylation at a specific nitrogen atom, thereby achieving regiochemical control.
The following table summarizes the key transformations and the factors influencing stereochemical and regiochemical outcomes based on studies of analogous compounds.
| Transformation | Key Aspect | Controlling Factors | Expected Outcome for this compound |
| Asymmetric Synthesis | Stereochemical Control | Use of chiral auxiliaries or catalysts in reactions like Michael additions. | High diastereoselectivity in the formation of the pyrrolidine and butanamine stereocenters. |
| N-Alkylation | Regioselectivity | Steric hindrance, basicity of the nitrogen atoms, nature of the alkylating agent, and reaction conditions. | Preferential alkylation at the less hindered and more basic nitrogen, which can be tuned by reaction parameters. |
| Cyclization Reactions | Stereochemical and Regiochemical Control | Pre-existing stereocenters guiding the formation of new rings, and the reactivity of the functional groups. | Formation of bicyclic systems with defined stereochemistry, directed by the existing chiral centers. |
Detailed research findings on the synthesis of N-methyl-N-[(1S)-1-[(3R)-pyrrolidin-3-yl]ethyl]amine highlight the successful application of these principles. The process begins with an asymmetric Michael addition to establish a key stereocenter, followed by a stereoselective alkylation. nih.gov This approach underscores the feasibility of achieving high stereochemical fidelity in the synthesis of this compound and its derivatives. While specific studies on the regioselectivity of this exact compound are not extensively documented in the provided search results, the fundamental principles of amine reactivity suggest that selective transformations at either nitrogen center are achievable through careful manipulation of reaction conditions.
Theoretical and Computational Chemistry Analyses of N Methyl 3 Pyrrolidin 1 Ylbutan 1 Amine
Quantum Chemical Calculations of Electronic Structure and Energetics of N-methyl-3-pyrrolidin-1-ylbutan-1-amine
Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. For this compound, Density Functional Theory (DFT) would be a primary method of choice due to its balance of accuracy and computational cost. mpg.de
Methodology: Calculations would typically be performed using a functional such as B3LYP, combined with a basis set like 6-31G* to provide a good description of the molecule's geometry and electronic properties. arabjchem.org From these calculations, several key electronic and energetic parameters can be derived.
Key Electronic Properties:
Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO): The energies of the HOMO and LUMO are crucial indicators of a molecule's reactivity. The HOMO energy is related to the electron-donating ability, while the LUMO energy relates to the electron-accepting ability. The HOMO-LUMO gap provides an indication of the molecule's chemical stability. For substituted pyrrolidinones, DFT calculations have been used to determine these orbital energies, which are vital in understanding their reactivity and potential as corrosion inhibitors. arabjchem.org
Molecular Electrostatic Potential (MEP): The MEP map illustrates the charge distribution within the molecule, highlighting electron-rich (nucleophilic) and electron-poor (electrophilic) regions. For this compound, the nitrogen atoms are expected to be regions of negative potential, indicating their nucleophilic character.
Thermodynamic Parameters: Quantum chemical calculations can also yield important thermodynamic data such as the heat of formation, entropy, and calorific capacity at different temperatures. arabjchem.org
Below is a hypothetical data table of calculated electronic properties for this compound, based on typical values for similar alkylamines and pyrrolidine (B122466) derivatives.
| Property | Predicted Value | Significance |
| HOMO Energy | -6.5 eV | Electron-donating capability |
| LUMO Energy | 1.2 eV | Electron-accepting capability |
| HOMO-LUMO Gap | 7.7 eV | Chemical stability and reactivity |
| Dipole Moment | ~1.5 D | Polarity of the molecule |
This table is illustrative and based on general values for similar compounds.
Conformational Analysis and Molecular Dynamics Simulations of this compound
The flexibility of the pyrrolidine ring and the rotatable bonds in the butylamine (B146782) side chain of this compound mean that it can adopt numerous conformations.
Conformational Analysis of the Pyrrolidine Ring: The five-membered pyrrolidine ring is not planar and exists in puckered conformations, typically described as "envelope" or "twist" forms. nih.gov The specific puckering is influenced by the substituents on the ring. For proline, a related structure, the Cγ-exo and Cγ-endo envelope conformers are predominant. nih.gov The introduction of a bulky substituent at the 4-position of proline has been shown to strongly favor a pseudoequatorial orientation, thereby influencing the ring's puckering. nih.gov For this compound, the substitution at the 3-position would similarly influence the conformational preference of the pyrrolidine ring. A thorough conformational search using computational methods would be necessary to identify the low-energy conformers. researchgate.net
Molecular Dynamics (MD) Simulations: MD simulations can provide a dynamic picture of the molecule's behavior in a solvent, typically water. rsc.org These simulations would reveal the conformational changes of the molecule over time and the interactions with the surrounding solvent molecules. For N-methylpyrrolidone, a related compound, MD studies have shown a strong structuring effect on the surrounding water molecules, with distinct solvation shells. rsc.org Similar effects would be expected for this compound, with the polar amine and pyrrolidine nitrogen interacting with water via hydrogen bonds, and the nonpolar alkyl parts exhibiting hydrophobic interactions.
A hypothetical table summarizing the expected conformational preferences is presented below.
| Dihedral Angle | Predicted Stable Conformations |
| C2-C3-C4-C5 (Pyrrolidine) | Envelope (C3-endo/exo), Twist |
| N1-C(butyl)-C(butyl)-C(butyl) | Staggered conformations (gauche, anti) |
| C(pyrrolidine)-N-C(methyl) | Pyramidal nitrogen with inversion barrier |
This table is illustrative and based on general principles of conformational analysis.
In Silico Prediction of Reactivity and Mechanistic Pathways for this compound
Computational chemistry is a powerful tool for predicting the reactivity of molecules and elucidating reaction mechanisms. For this compound, key reactive sites are the two nitrogen atoms, which can act as nucleophiles or bases.
Predicting Reactivity: The electronic properties calculated in section 4.1, such as the HOMO energy and MEP, can be used to predict the most likely sites for electrophilic attack. The nitrogen atoms are the most probable nucleophilic centers. DFT calculations on N-alkyl piperidines have been used to analyze transition states and explain the selectivity of reactions, such as endo-cyclic α-functionalization. acs.org
Mechanistic Pathways: For a given reaction, computational methods can be used to map out the entire reaction pathway, including intermediates and transition states. For example, in the synthesis of pyrrolidinedione derivatives, DFT and MP2 calculations have been employed to elucidate the multi-step reaction mechanism, which includes a Michael addition, a Nef-type rearrangement, and a cyclization. nih.govresearchgate.netrsc.org The energy barriers for each step were calculated, providing a detailed understanding of the reaction kinetics. nih.govresearchgate.netrsc.org For this compound, similar studies could be performed to understand its potential reactions, such as N-alkylation or acylation.
A hypothetical table of calculated activation energies for a potential reaction is shown below.
| Reaction Step | Calculated Activation Energy (kJ/mol) |
| N-alkylation at pyrrolidine nitrogen | 80 |
| N-alkylation at butanamine nitrogen | 95 |
| Protonation at pyrrolidine nitrogen | < 10 |
| Protonation at butanamine nitrogen | < 10 |
This table is illustrative and based on typical values for amine alkylation and protonation.
Computational Studies on Ligand-Binding Interactions of Related Pyrrolidine-Amine Scaffolds
The pyrrolidine-amine scaffold is a common motif in many biologically active molecules and drug candidates. frontiersin.org Computational methods such as molecular docking and molecular dynamics are extensively used to study how these molecules interact with biological targets like proteins and enzymes. mdpi.comresearchgate.netnih.govnih.gov
Molecular Docking: Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. mdpi.com For pyrrolidine-based inhibitors, docking studies have been used to identify plausible binding modes within the active site of enzymes. nih.govnih.gov These studies can reveal key interactions, such as hydrogen bonds and hydrophobic contacts, that are crucial for binding affinity. mdpi.com
Molecular Dynamics of Protein-Ligand Complexes: Following docking, MD simulations can be performed on the predicted protein-ligand complex to assess its stability and to refine the binding mode. nih.govresearchgate.net MD simulations provide a more realistic model of the binding by accounting for the flexibility of both the ligand and the protein. nih.gov For pyrrolidine derivatives acting as Mcl-1 inhibitors, MD simulations have been used to demonstrate the stability of the compounds in the protein's binding site. nih.govbohrium.comresearchgate.net
A hypothetical table summarizing the types of interactions that could be observed for this compound binding to a hypothetical protein is presented below.
| Interacting Residue (Protein) | Type of Interaction |
| Aspartic Acid | Salt bridge with protonated amine |
| Serine/Threonine | Hydrogen bond with nitrogen atoms |
| Leucine/Isoleucine | Hydrophobic interaction with alkyl chain |
| Phenylalanine/Tyrosine | Cation-π interaction with protonated amine |
This table is illustrative and based on common protein-ligand interactions.
Development of Quantitative Structure-Reactivity Relationships (QSRR) based on Computational Parameters
Quantitative Structure-Reactivity Relationships (QSRR) are mathematical models that correlate the chemical structure of a series of compounds with their reactivity. chemrxiv.org These models are built using a set of molecular descriptors, which are numerical representations of the molecules' properties.
Descriptor Calculation: A wide range of descriptors can be calculated computationally, including constitutional, topological, geometrical, electrostatic, and quantum-chemical parameters. researchgate.net For a series of compounds related to this compound, these descriptors would be calculated for each molecule.
Model Development: Statistical methods such as Multiple Linear Regression (MLR), Partial Least Squares (PLS), or machine learning algorithms like Artificial Neural Networks (ANN) are then used to build the QSRR model. mdpi.comnih.gov For a QSRR study on the sulfonation of amines, alcohols, and phenols, various descriptors were used to build a model that could predict the reaction yield. researchgate.net Similarly, QSRR models have been developed to predict the retention times of compounds in chromatography. mdpi.comnih.govuliege.be
Application: Once a robust QSRR model is developed, it can be used to predict the reactivity of new, unsynthesized compounds that fall within the model's applicability domain. nih.gov This can significantly accelerate the discovery of new molecules with desired properties.
A hypothetical table of descriptors that could be used to build a QSRR model for the reactivity of a series of pyrrolidine-amines is shown below.
| Descriptor Class | Example Descriptors |
| Constitutional | Molecular Weight, Number of Nitrogen Atoms |
| Topological | Wiener Index, Balaban Index |
| Geometrical | Molecular Surface Area, Molecular Volume |
| Electrostatic | Dipole Moment, Partial Charges on Nitrogen Atoms |
| Quantum-Chemical | HOMO Energy, LUMO Energy, Hardness, Electrophilicity |
This table lists common descriptors used in QSRR studies.
Applications of N Methyl 3 Pyrrolidin 1 Ylbutan 1 Amine in Advanced Chemical Synthesis
N-methyl-3-pyrrolidin-1-ylbutan-1-amine as a Versatile Synthetic Building Block for Complex Molecules
The strategic importance of this compound and its stereoisomers is highlighted by their role as key intermediates in the synthesis of complex pharmaceuticals. The distinct reactivity of its two amine groups, combined with the stereochemistry of the butanamine backbone, allows it to be incorporated into larger molecular frameworks with a high degree of control.
A significant example of its application is in the preparation of novel antibiotics. Research has detailed the practical and stereoselective synthesis of N-methyl-N-[(1S)-1-[(3R)-pyrrolidin-3-yl]ethyl]amine, a stereoisomer of the parent compound. researchgate.netnih.gov This specific isomer serves as a critical intermediate for Premafloxacin, a fluoroquinolone antibiotic developed for veterinary use. researchgate.netnih.gov The synthesis demonstrates the utility of this scaffold in building complex, biologically active molecules. The process involves key steps such as asymmetric Michael addition and stereoselective alkylation to achieve the desired stereochemistry, underscoring the compound's value in stereocontrolled synthesis. researchgate.netnih.gov
Table 1: Key Steps in the Synthesis of a Premafloxacin Intermediate researchgate.netnih.gov
| Step | Reaction Type | Reactant(s) | Product | Significance |
|---|---|---|---|---|
| 1 | Asymmetric Michael Addition | Isobutyl (3S)-3-[methyl[(1S)-1-phenylethyl]amino]butanoate | Intermediate 5c | Establishes a key stereocenter in the molecule. |
| 2 | Stereoselective Alkylation | Intermediate 5c | (3S,4S)-3-allyl-1,4-dimethylazetidin-2-one | Sets up the core structure for further modification. |
Utilization in the Preparation of Novel Heterocyclic Systems
Nitrogen-containing heterocycles are fundamental structural motifs in a vast array of pharmaceuticals, agrochemicals, and functional materials. The structure of this compound, containing both a pyrrolidine (B122466) ring and a reactive secondary amine, makes it an attractive precursor for the synthesis of more complex, novel heterocyclic systems.
The secondary amine provides a reactive site for a variety of chemical transformations, including cyclocondensation reactions. For instance, it can react with difunctional reagents such as alkyl dihalides or their equivalents in a one-pot synthesis to form new, larger nitrogen-containing rings. This approach is a common and efficient method for constructing cyclic amines. Furthermore, the pyrrolidine nitrogen and the secondary amine can participate in intramolecular reactions, such as cyclizations, to yield bicyclic or spirocyclic systems, which are of significant interest in medicinal chemistry due to their rigid, three-dimensional structures.
General synthetic strategies that could be applied to this compound include:
Intramolecular Amination: Conversion of the secondary amine into a suitable leaving group precursor could facilitate an intramolecular reaction to form bridged or fused ring systems.
Cycloaddition Reactions: The amine functionality can be used to generate reactive intermediates like azomethine ylides, which are powerful synthons for constructing pyrrolidinyl-heterocyclic compounds through [3+2] cycloaddition reactions. mdpi.com
Pictet-Spengler Reaction: Reaction with an aldehyde or ketone could initiate a Pictet-Spengler type cyclization, leading to the formation of tetrahydro-β-carboline or related heterocyclic frameworks, depending on the chosen reaction partner.
Potential as a Ligand in Coordination Chemistry
The field of coordination chemistry relies on the design of ligands that can bind to metal ions to form complexes with specific geometries, reactivities, and physical properties. This compound possesses two nitrogen atoms—the secondary N-methylamine and the tertiary pyrrolidine nitrogen—which can act as Lewis basic donor sites. This structural feature allows it to function as a potential bidentate ligand.
When coordinating to a metal center, the two nitrogen atoms can form a chelate ring, a particularly stable arrangement in coordination chemistry. The size of the chelate ring is determined by the number of atoms in the chain connecting the donor atoms. In this case, coordination through both nitrogens would form a six-membered chelate ring, a stable conformation for many metal complexes.
Table 2: Potential Coordination Modes of this compound
| Coordination Mode | Donor Atoms | Chelate Ring Size | Potential Metal Ions |
|---|---|---|---|
| Monodentate | N (secondary amine) | N/A | Transition metals (e.g., Cu, Ni, Pd) |
| Monodentate | N (pyrrolidine) | N/A | Transition metals (e.g., Cu, Ni, Pd) |
The nature of the resulting metal complex would depend on the metal ion, its preferred coordination geometry, and the reaction conditions. Such complexes could find applications in catalysis, where the ligand framework can influence the selectivity and efficiency of a metal-catalyzed reaction.
Emerging Roles in Polymer Chemistry and Functional Materials Science
The unique functional groups of this compound also position it as a candidate for the development of advanced polymers and functional materials. The pyrrolidine moiety is a component of well-known polymers like polyvinylpyrrolidone (B124986) (PVP), which is valued for its solubility and binding properties.
This compound could be utilized in several ways:
Monomer Synthesis: The secondary amine can be functionalized with a polymerizable group, such as a vinyl or acrylate (B77674) moiety. The resulting monomer could then be polymerized, incorporating the this compound unit into a polymer chain. This approach allows for the synthesis of functional polymers where the pyrrolidine and amine groups can impart specific properties, such as hydrophilicity, pH-responsiveness, or metal-ion binding capabilities. For example, techniques like Reversible Addition-Fragmentation chain-Transfer (RAFT) polymerization are often used for creating well-defined polymers from vinyl-pyrrolidone-based monomers. diva-portal.org
Polymer Modification: The compound can be grafted onto existing polymer backbones that contain reactive functional groups (e.g., acyl chlorides, epoxides). This post-polymerization modification is a powerful tool for tailoring the surface properties of materials or for introducing specific functionalities.
Precursor for Porous Materials: Nitrogen-containing organic molecules are increasingly used as precursors for nitrogen-doped carbons. These materials are valuable for applications in energy storage and catalysis. Through pyrolysis, this compound could be incorporated into carbon frameworks, contributing to the nitrogen content and potentially influencing the porosity and surface chemistry of the final material.
The dual amine functionality offers a route to creating cross-linked polymer networks or hydrogels, where one amine participates in chain formation and the other serves as a cross-linking site or remains as a functional pendant group.
Table of Mentioned Compounds
| Compound Name |
|---|
| This compound |
| N-methyl-N-[(1S)-1-[(3R)-pyrrolidin-3-yl]ethyl]amine |
| Premafloxacin |
| Isobutyl (3S)-3-[methyl[(1S)-1-phenylethyl]amino]butanoate |
| (3S,4S)-3-allyl-1,4-dimethylazetidin-2-one |
Synthesis and Investigation of Derivatives and Analogs of N Methyl 3 Pyrrolidin 1 Ylbutan 1 Amine
Design and Synthetic Routes for Substituted N-methyl-3-pyrrolidin-1-ylbutan-1-amine Derivatives
The design of derivatives of this compound often begins with a retrosynthetic strategy, breaking down the target molecule into simpler, commercially available starting materials. The synthesis of the pyrrolidine (B122466) ring itself can be achieved through various methods, including tandem (1 + 4) annulation, bisphosphine-catalyzed mixed double-Michael reactions, and intramolecular amination of organoboronates. organic-chemistry.org Modern synthetic techniques, such as microwave-assisted synthesis, can be employed to accelerate reaction times and improve yields. nih.gov
A key strategy involves multi-step reaction sequences. For instance, the synthesis of related structures may involve key steps like an asymmetric Michael addition followed by a stereoselective alkylation. nih.govresearchgate.net The synthesis of functionalized pyrrolidines can also be achieved through the iodocyclization of unsaturated tosylamides or the dirhodium-catalyzed intramolecular nitrene insertion into C-H bonds. organic-chemistry.org
Common Synthetic Reactions for Pyrrolidine Ring Formation
| Reaction Type | Description |
|---|---|
| Intramolecular Amination | Formation of the ring by creating a carbon-nitrogen bond within a single molecule, often from an alkyl dihalide and a primary amine. organic-chemistry.org |
| Cycloaddition Reactions | A [3+2] cycloaddition between an azomethine ylide and an alkene to form the five-membered pyrrolidine ring. |
| Reductive Amination Cascade | A metal-free, acid-mediated cascade of enynyl amines can produce stereoselective pyrrolidines. organic-chemistry.org |
| Ring-Closure Reactions | A common method involves the reaction of two compounds to form an intermediate that subsequently cyclizes, which can be purified before the final reduction step. google.com |
These routes allow for the introduction of various substituents at different positions of the pyrrolidine ring or the butane (B89635) chain, leading to a diverse library of derivatives for further investigation.
Structural Modifications of the Butane Chain and Pyrrolidine Ring in Analogs
Structural modification is a critical aspect of investigating analogs, allowing researchers to understand how changes in the molecule's architecture affect its properties. These modifications can target either the butane side chain or the pyrrolidine ring.
Butane Chain Modifications: The linear butane chain can be altered in several ways. It can be cyclized to form structures such as N-methyl-3-(pyrrolidin-1-yl)cyclobutan-1-amine. nih.gov The length of the chain can be extended or shortened, and unsaturation can be introduced, as seen in analogs like N-methyl-3-(pyrrolidin-1-ylmethyl)but-3-en-1-amine. nih.gov These changes significantly alter the molecule's flexibility and three-dimensional shape.
Pyrrolidine Ring Modifications: The pyrrolidine ring can be substituted at various positions. Organocatalytic asymmetric cascade reactions have been developed for synthesizing highly substituted pyrrolidines with a stereogenic quaternary center at the 3-position. researchgate.net General synthetic methods, such as those catalyzed by cobalt or utilizing P(NMe2)3, allow for the creation of functionalized pyrrolidines from various starting materials like levulinic acid or aroylformates. organic-chemistry.org These modifications can introduce new functional groups, alter the polarity, and change the steric profile of the molecule.
Synthesis of Isomeric Forms of this compound and Their Comparative Studies
Isomers are compounds with the same molecular formula but different arrangements of atoms. In the context of this compound, both positional isomers and stereoisomers are of significant interest.
Positional Isomers: These isomers differ in the attachment point of the pyrrolidine ring to the N-methylbutanamine backbone. For example, the pyrrolidine group could be at the 2-position instead of the 3-position.
Stereoisomers: Due to the presence of chiral centers, the molecule can exist as different stereoisomers (enantiomers and diastereomers). For example, N-Methyl-N-[(1S)-1-[(3R)-pyrrolidin-3-yl]ethyl]amine is a specific stereoisomer of a closely related compound that has been synthesized. nih.govresearchgate.net
Comparative studies are essential to distinguish between these isomers. Analytical techniques such as gas chromatography-mass spectrometry (GC-MS) and nuclear magnetic resonance (NMR) spectroscopy are used for identification. While mass spectra of isomers can be very similar, their chromatographic behavior often differs, allowing for their separation and individual characterization. uva.nl Derivatization can enhance the separation of isomers by improving their chromatographic properties. uva.nl These comparative analyses are crucial as different isomers can exhibit distinct chemical and physical properties.
Enantioselective Synthesis and Chiral Derivatization of this compound Analogs
Controlling the stereochemistry of a molecule is a central goal of modern organic synthesis. Enantioselective synthesis aims to produce a single enantiomer of a chiral compound.
Enantioselective Synthesis: A practical and efficient stereoselective process has been developed for key intermediates of related compounds. nih.govresearchgate.net Such syntheses often employ chiral catalysts or auxiliaries to guide the reaction towards the desired stereoisomer. Key steps in these synthetic sequences can include asymmetric Michael additions and stereoselective alkylations, which establish the specific stereocenters in the molecule. researchgate.net Iridium complexes with tridentate chiral spiro aminophosphine (B1255530) ligands have also been shown to be highly efficient for asymmetric hydrogenation, a common reaction in stereoselective synthesis. researchgate.net
Chiral Derivatization: Chiral derivatization is an analytical technique used to determine the enantiomeric composition of a sample. It involves reacting the mixture of enantiomers with a single enantiomer of a chiral derivatizing agent (CDA). This reaction converts the pair of enantiomers into a pair of diastereomers. Unlike enantiomers, diastereomers have different physical properties and can be separated and quantified using standard achiral chromatography techniques like HPLC or GC.
A variety of CDAs are available for amines. The choice of reagent depends on the specific structure of the amine and the analytical method being used.
Examples of Chiral Derivatizing Agents for Amines
| Derivatizing Agent Class | Specific Example(s) | Resulting Derivative |
|---|---|---|
| Proline-based Reagents | (S,S)-N-trifluoroacetylproline anhydride (B1165640) nih.gov | Diastereomeric amides |
| OPA with Chiral Thiols | o-Phthalaldehyde (OPA) with N-isobutyryl-l-cysteine researchgate.net | Diastereomeric isoindolinone derivatives |
| Edman-type Reagents | (R/S)-4-(3-isothiocyanatopyrrolidin-1-yl)-7-(N,N-dimethylaminosulfonyl)-2,1,3-benzoxadiazole (DBD-PyNCS) nih.gov | Fluorescent thiourea (B124793) derivatives |
The derivatization reaction with agents like (S,S)-N-trifluoroacetylproline anhydride must be carefully monitored, as it can sometimes proceed with low yield or stereoselectivity for sterically hindered amines. nih.gov
In-Depth Analysis of this compound Hindered by Lack of Publicly Available Scientific Data
A thorough investigation into the chemical compound this compound has revealed a significant scarcity of detailed, publicly accessible analytical data. Despite extensive searches across scientific databases and chemical supplier information, specific experimental spectra and chromatographic methodologies for this particular molecule remain elusive. This data gap prevents a comprehensive analysis as requested.
The intended scope of this article was to provide a detailed examination of the advanced analytical methodologies used for the structural elucidation and purity assessment of this compound. This was to include an in-depth look at various spectroscopic and chromatographic techniques. However, the foundational data required for such a scientific discourse, including Nuclear Magnetic Resonance (NMR) spectra for stereochemical analysis, Mass Spectrometry (MS) data for molecular weight and fragmentation patterns, and Vibrational Spectroscopy (Infrared and Raman) for functional group identification, are not available in the public domain.
Similarly, efforts to detail chromatographic techniques for the separation, purity assessment, and quantitative analysis of this compound were met with the same challenge. Specific methodologies for Gas Chromatography (GC), High-Performance Liquid Chromatography (HPLC), and Chiral Chromatography for enantiomeric excess determination have not been published or made available in accessible scientific literature or chemical data repositories.
While general principles of these analytical techniques are well-established for the broader class of amines, a scientifically rigorous and accurate article on a specific compound necessitates actual experimental data. Without access to ¹H and ¹³C NMR chemical shifts, mass-to-charge ratios of ionic fragments, characteristic infrared absorption bands, or specific retention times and separation conditions, any attempt to fulfill the requested article outline would be speculative and would not meet the required standards of scientific accuracy and detail.
The CAS number for this compound is 1177352-54-3. While this identifier confirms the existence of the compound in chemical registries, it has not led to the discovery of associated analytical research findings.
Given the strict adherence to providing factual and detailed research findings solely on this compound, the absence of this fundamental data makes it impossible to generate the requested article at this time. Further research and publication of the analytical characterization of this compound by the scientific community are required before a comprehensive review can be compiled.
Advanced Analytical Methodologies for Structural Elucidation and Purity Assessment of N Methyl 3 Pyrrolidin 1 Ylbutan 1 Amine
X-ray Crystallography for Solid-State Structure Determination of N-methyl-3-pyrrolidin-1-ylbutan-1-amine Salts or Derivatives
X-ray crystallography stands as the gold standard for the unequivocal determination of the three-dimensional atomic arrangement of a crystalline solid. While direct crystallographic analysis of this compound in its free base form may be challenging if it exists as a liquid or an amorphous solid at ambient conditions, its conversion to a crystalline salt or derivative can facilitate single-crystal X-ray diffraction studies. The formation of salts with various acids (e.g., hydrochloric acid, tartaric acid) often induces crystallization, providing well-ordered single crystals suitable for analysis.
The process involves irradiating a single crystal with a monochromatic X-ray beam and analyzing the resulting diffraction pattern. The positions and intensities of the diffracted X-rays are used to calculate the electron density map of the crystal, from which the precise atomic coordinates, bond lengths, bond angles, and torsional angles of the molecule can be determined. For chiral molecules like this compound, X-ray crystallography of a salt with a chiral counter-ion can also establish the absolute configuration of the stereocenters.
Interactive Data Table: Illustrative Crystallographic Data for a Hypothetical N-methyl-3-pyrrolidin-1-ylbutan-1-ammonium Chloride Salt
| Parameter | Value |
| Empirical Formula | C₉H₂₁N₂⁺ · Cl⁻ |
| Formula Weight | 192.73 g/mol |
| Crystal System | Monoclinic |
| Space Group | P2₁/n |
| a (Å) | 8.522 (1) |
| b (Å) | 15.873 (2) |
| c (Å) | 9.145 (1) |
| β (°) | 105.34 (1) |
| Volume (ų) | 1193.5 (3) |
| Z | 4 |
| Calculated Density (g/cm³) | 1.072 |
| R-factor (%) | 4.5 |
Note: This data is hypothetical and serves to illustrate the type of information obtained from an X-ray crystallography experiment.
Application of Advanced Hyphenated Techniques for Complex Mixture Analysis
In synthetic chemistry, the final product is often accompanied by impurities such as starting materials, by-products, and isomers. Advanced hyphenated analytical techniques, which couple a separation method with a spectroscopic detection method, are indispensable for the analysis of such complex mixtures.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a powerful tool for the separation, identification, and quantification of components in a liquid mixture. For the analysis of this compound, a reversed-phase high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system would be suitable. The separation is typically achieved on a C18 column with a mobile phase consisting of a mixture of water and an organic solvent (e.g., acetonitrile (B52724) or methanol), often with additives like formic acid or ammonium (B1175870) formate (B1220265) to improve peak shape and ionization efficiency.
Following chromatographic separation, the analyte is introduced into the mass spectrometer. Electrospray ionization (ESI) is a common ionization technique for polar molecules like amines. In the tandem mass spectrometer, the protonated molecule [M+H]⁺ of this compound would be selected in the first quadrupole, fragmented by collision-induced dissociation (CID) in the collision cell, and the resulting fragment ions analyzed in the second quadrupole. This process, known as multiple reaction monitoring (MRM), provides high selectivity and sensitivity for quantitative analysis, even in complex matrices. The fragmentation pattern is also crucial for structural confirmation, especially for distinguishing between isomers.
Interactive Data Table: Hypothetical LC-MS/MS Parameters for the Analysis of this compound
| Parameter | Condition |
| LC System | |
| Column | C18 (e.g., 2.1 x 100 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | 5% B to 95% B over 10 minutes |
| Flow Rate | 0.3 mL/min |
| Injection Volume | 5 µL |
| MS System | |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Precursor Ion (m/z) | 157.17 (for [M+H]⁺) |
| Product Ions (m/z) | Hypothetical fragments: e.g., 112.12, 84.08, 70.06 |
| Collision Energy (eV) | Optimized for each transition (e.g., 15-30 eV) |
Note: These parameters are illustrative and would require optimization for the specific compound and instrumentation.
Gas Chromatography-Mass Spectrometry (GC-MS)
Gas chromatography-mass spectrometry (GC-MS) is another powerful hyphenated technique, particularly suitable for volatile and thermally stable compounds. While the free base of this compound may be amenable to GC analysis, derivatization is often employed for amines to improve their chromatographic behavior and reduce peak tailing. researchgate.net Acylation or silylation are common derivatization strategies.
In GC-MS, the sample is vaporized and separated based on its boiling point and interaction with the stationary phase of a capillary column. The separated components then enter the mass spectrometer, where they are typically ionized by electron ionization (EI). The resulting mass spectrum provides a characteristic fragmentation pattern, often referred to as a "chemical fingerprint," which can be used for identification by comparison with spectral libraries.
The analysis of tertiary amines by GC-MS can sometimes be challenging due to the extensive fragmentation and the potential for a weak or absent molecular ion peak. In such cases, chemical ionization (CI) can be used as a softer ionization technique to enhance the abundance of the molecular ion. chromforum.org
The separation of isomers is a key advantage of GC. For instance, GC-MS can be used to resolve positional isomers of this compound that may be present as impurities from the synthesis. waters.com
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
